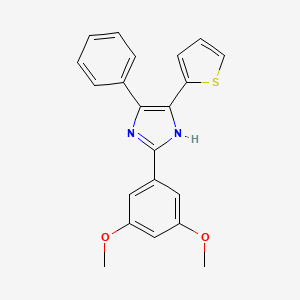
N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a phenyl group at the 2-position of the benzoxazole ring and a benzamide group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the following steps:
-
Formation of Benzoxazole Ring: : The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with benzaldehyde under acidic conditions. Commonly used acids include hydrochloric acid or sulfuric acid. The reaction is typically carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
-
Introduction of Phenyl Group: : The phenyl group can be introduced at the 2-position of the benzoxazole ring through a Friedel-Crafts acylation reaction. This involves the reaction of the benzoxazole with phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Formation of Benzamide Group: : The benzamide group can be introduced at the 5-position of the benzoxazole ring through an amidation reaction. This involves the reaction of the benzoxazole with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the benzamide group to an amine group.
-
Substitution: : The compound can undergo substitution reactions, particularly at the benzamide group. Common reagents for these reactions include halogenating agents such as thionyl chloride or phosphorus pentachloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus pentachloride in chloroform.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives such as halogenated benzamides.
Aplicaciones Científicas De Investigación
N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
-
Materials Science: : The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
-
Biological Studies: : It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
-
Industrial Applications: : The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other functionalized benzoxazole derivatives.
Mecanismo De Acción
The mechanism of action of N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antimicrobial and anticancer activities.
-
Receptor Binding: : It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
-
DNA Intercalation: : The compound can intercalate into DNA, disrupting its structure and function, which is a mechanism of its anticancer activity.
Comparación Con Compuestos Similares
N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can be compared with other benzoxazole derivatives:
-
N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide: : Similar structure but with an acetamide group instead of a benzamide group. It may have different pharmacological properties.
-
2-Phenylbenzoxazole: : Lacks the benzamide group, which may affect its biological activity and applications.
-
N-(2-phenyl-1,3-benzothiazol-5-yl)benzamide: : Contains a benzothiazole ring instead of a benzoxazole ring, which can lead to different chemical reactivity and biological effects.
This compound stands out due to its unique combination of a benzoxazole ring with a benzamide group, providing a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C20H14N2O2 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H14N2O2/c23-19(14-7-3-1-4-8-14)21-16-11-12-18-17(13-16)22-20(24-18)15-9-5-2-6-10-15/h1-13H,(H,21,23) |
Clave InChI |
FDVPIOYDRRNLPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11653486.png)

![ethyl 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]benzoate](/img/structure/B11653497.png)
![(2E)-2-{(2Z)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11653498.png)

![Propan-2-yl 2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653506.png)
![17-(2-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11653513.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11653520.png)
![ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11653526.png)
![2-Methylpropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B11653542.png)
![(3-Chloro-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11653545.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-iodobenzamide](/img/structure/B11653549.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11653562.png)
![ethyl {[2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B11653579.png)
